![molecular formula C23H26N2O5 B175757 (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide CAS No. 127861-60-3](/img/structure/B175757.png)
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, also known as Z-VEID-FMK, is a synthetic peptide inhibitor that is commonly used in scientific research. This molecule is widely used in the study of apoptosis, a process of programmed cell death that plays a crucial role in many biological processes. The purpose of
Mecanismo De Acción
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 by irreversibly binding to the active site of the enzyme. The FMK group of (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide reacts with the cysteine residue of the active site to form a covalent bond, thereby blocking the catalytic activity of the enzyme. This prevents caspase-6 from cleaving its specific substrates and triggering apoptosis.
Efectos Bioquímicos Y Fisiológicos
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has been shown to inhibit caspase-6 activity in vitro and in vivo. In vitro studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in a dose-dependent manner, with an IC50 value of approximately 3 μM. In vivo studies have shown that (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide inhibits caspase-6 activity in the brain of transgenic mice that overexpress mutant huntingtin protein, a model of Huntington's disease. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has also been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in these mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, which makes it a useful tool for studying the role of caspase-6 in apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is also cell-permeable and irreversibly binds to the active site of caspase-6, which makes it a potent inhibitor of the enzyme. However, (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has some limitations for lab experiments. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is not a specific inhibitor of caspase-6 and can also inhibit other caspases, such as caspase-3 and caspase-7, at high concentrations. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide can also have off-target effects on other cellular processes, such as autophagy and necroptosis.
Direcciones Futuras
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide has potential as a therapeutic agent for diseases such as Alzheimer's disease, Huntington's disease, and cancer. Future research should focus on developing more selective and potent inhibitors of caspase-6 and other caspases. Future research should also focus on understanding the role of caspase-6 in other cellular processes, such as autophagy and necroptosis. Finally, future research should focus on developing new methods for delivering caspase inhibitors, such as (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide, to specific tissues and cells in vivo.
Métodos De Síntesis
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the protection of the amine group of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. The second step involves the protection of the carboxyl group of the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. The third step involves the coupling of the protected pyrrolidine ring with the protected amino acid, N-(benzyloxycarbonyl)-L-glutamic acid α-tert-butyl ester, using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP). The fourth step involves the deprotection of the Cbz and Boc groups using hydrogen fluoride (HF) or trifluoroacetic acid (TFA). The final step involves the coupling of the deprotected Z-VEID peptide with the fluoromethylketone (FMK) group using a coupling reagent such as DIC or BOP.
Aplicaciones Científicas De Investigación
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is widely used in scientific research to study apoptosis. Apoptosis is a process of programmed cell death that plays a crucial role in many biological processes, including development, homeostasis, and disease. Apoptosis is regulated by a complex network of signaling pathways that involve caspases, a family of cysteine proteases that cleave specific substrates to trigger apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is a selective inhibitor of caspase-6, a caspase that plays a key role in the execution phase of apoptosis. (2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide is used to study the role of caspase-6 in apoptosis and its potential as a therapeutic target for diseases such as Alzheimer's disease, Huntington's disease, and cancer.
Propiedades
Número CAS |
127861-60-3 |
|---|---|
Nombre del producto |
(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide |
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |
Clave InChI |
GTAMWDZBIDZKPP-PXNSSMCTSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Sinónimos |
CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



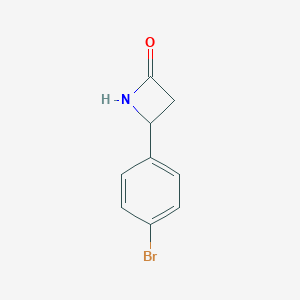
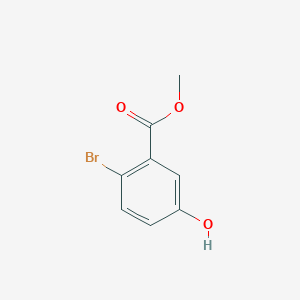
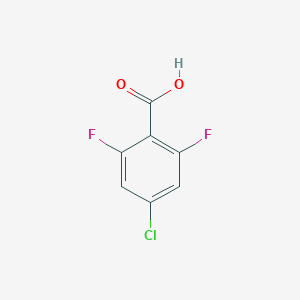
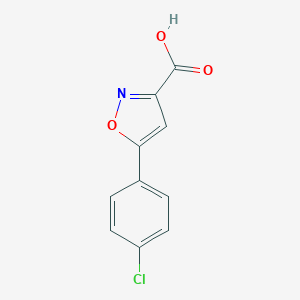
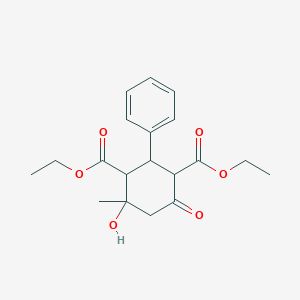
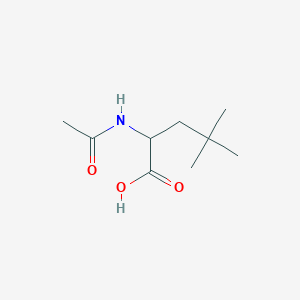
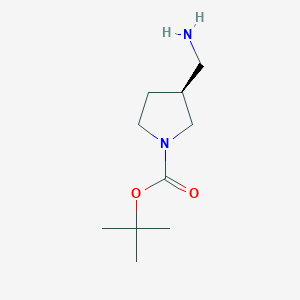
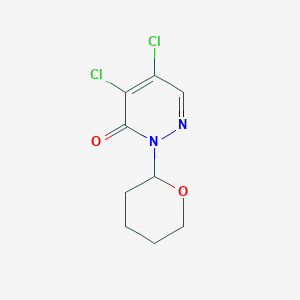
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
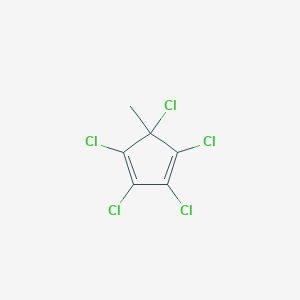
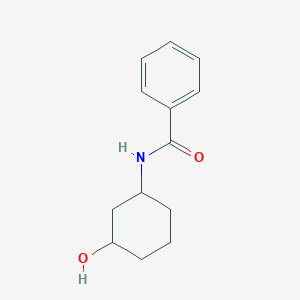
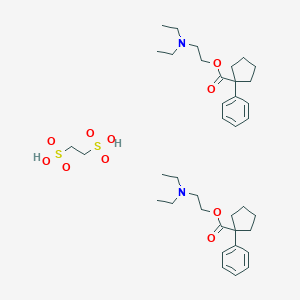
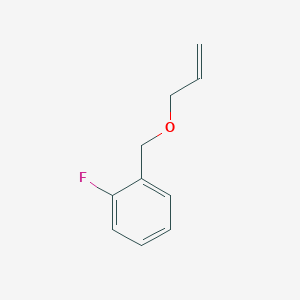
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)